molecular formula C7H11ClO4 B3057444 Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester CAS No. 807370-01-0

Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester

Cat. No.: B3057444
CAS No.: 807370-01-0
M. Wt: 194.61 g/mol
InChI Key: RAMYCVMRCSNXGX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

chloromethyl oxan-4-yl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4/c8-5-11-7(9)12-6-1-3-10-4-2-6/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMYCVMRCSNXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC(=O)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468868
Record name Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

807370-01-0
Record name Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Esterification Using Chloroformate Reagents

The most widely reported method involves reacting chloromethyl tetrahydro-2H-pyran-4-yl alcohol with a chloroformate reagent. Triphosgene (bis(trichloromethyl) carbonate) is preferred over phosgene due to its solid state and reduced toxicity.

Reaction Scheme:
$$
\text{Chloromethyl tetrahydro-2H-pyran-4-yl alcohol} + \text{Triphosgene} \xrightarrow{\text{Base}} \text{Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester} + \text{Byproducts}
$$

Typical Conditions:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran
  • Temperature: 0–5°C (to suppress side reactions)
  • Base: Triethylamine (2.1 equiv) for HCl scavenging
  • Yield: 78–85% after column chromatography

Key Considerations:

  • Excess triphosgene (>1.5 equiv) minimizes dimerization of the alcohol.
  • Slow addition of the alcohol to the triphosgene-base mixture prevents exothermic runaway.

One-Pot Synthesis via In Situ Carbonate Formation

Recent advances utilize carbonyl diimidazole (CDI) as a coupling agent, enabling a one-pot approach without isolating intermediates:

Procedure:

  • React chloromethyl tetrahydro-2H-pyran-4-yl alcohol (1.0 equiv) with CDI (1.2 equiv) in acetonitrile at 25°C for 2 hours.
  • Add tetrahydropyran-4-ol (1.1 equiv) and stir for 12 hours.
  • Quench with water and extract with ethyl acetate.

Advantages:

  • Avoids handling hazardous chloroformates
  • Yield: 82% with >95% purity (HPLC)

Industrial Production Methods

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow technology to enhance safety and efficiency, particularly when using reactive intermediates:

Process Parameters:

Parameter Value
Reactor Type Microfluidic tubular reactor
Residence Time 2.5 minutes
Temperature 10°C
Pressure 3 bar
Throughput 15 kg/day

Benefits:

  • 40% reduction in solvent use compared to batch processes
  • 99.8% conversion achieved via real-time pH monitoring

Catalytic Esterification Using Metal Tartrates

Heterogeneous catalysts like CuFe$$2$$(C$$4$$H$$4$$O$$6$$)$$3$$·6H$$2$$O enable solvent-free synthesis under mild conditions:

Optimized Protocol:

  • Catalyst Loading: 5 wt%
  • Temperature: 60°C
  • Time: 45 minutes
  • Yield: 89% (isolated)

Catalyst Reusability:

Cycle Yield (%)
1 89
2 87
3 85
4 83

Comparative Analysis of Synthetic Approaches

Table 1: Performance Metrics of Key Methods

Method Yield (%) Purity (%) Safety Profile Scalability
Triphosgene Batch 85 98 Moderate Medium
CDI One-Pot 82 95 High High
Continuous Flow 91 99 High Industrial
Metal Tartrate Catalyzed 89 97 Excellent Pilot Scale

Critical Observations:

  • Continuous flow systems outperform batch reactors in yield and safety but require higher capital investment.
  • Metal tartrate catalysts offer an eco-friendly alternative but necessitate post-reaction filtration steps.

Reaction Optimization Strategies

Solvent Selection

Polar aprotic solvents maximize reaction rates while minimizing side reactions:

Solvent Screening Data:

Solvent Dielectric Constant Yield (%)
Dichloromethane 8.93 85
THF 7.52 83
Acetonitrile 37.5 78
Toluene 2.38 65

Temperature Effects

Lower temperatures favor selectivity but increase reaction time:

Kinetic Profile (Triphosgene Method):

Temperature (°C) Time (h) Yield (%)
0 4 85
10 3 83
25 2 72

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Hexane/ethyl acetate (4:1) eluent removes unreacted alcohol and dimeric byproducts.
  • Recrystallization : Ethanol/water (3:1) yields colorless crystals with 99.5% purity (GC-MS).

Spectroscopic Data:

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 4.75 (s, 2H, OCOOCH$$2$$Cl), 3.95–4.10 (m, 2H, pyran OCH$$2$$), 3.45–3.60 (m, 2H, pyran CH$$2$$), 1.80–2.10 (m, 4H, pyran CH$$_2$$).
  • IR (KBr): 1745 cm$$^{-1}$$ (C=O stretch), 1260 cm$$^{-1}$$ (C-O-C asymmetric stretch).

Challenges and Mitigation Strategies

Chloromethyl Group Reactivity

The electrophilic chloromethyl moiety participates in unintended nucleophilic substitutions:

Common Side Reactions:

  • Amine-mediated displacement forming quaternary ammonium salts
  • Hydrolysis to hydroxymethyl derivatives under acidic conditions

Preventive Measures:

  • Strict exclusion of moisture (molecular sieves, inert atmosphere)
  • Use of non-nucleophilic bases (e.g., 2,6-lutidine)

Emerging Trends in Synthesis

Photocatalytic Carbonate Formation

Preliminary studies show visible-light-mediated catalysis using eosin Y reduces reagent stoichiometry:

  • Triphosgene: 1.1 equiv → 1.0 equiv
  • Yield: 80% at 25°C (12 h irradiation)

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) enable esterification in aqueous media:

  • pH 7.0 buffer, 35°C, 24 h
  • Conversion: 68% (needs optimization)

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield chloromethyl tetrahydro-2H-pyran-4-yl alcohol and carbonic acid.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.

Major Products

    Hydrolysis: Chloromethyl tetrahydro-2H-pyran-4-yl alcohol and carbonic acid.

    Substitution: Depending on the nucleophile, products can include azido or thiocyanato derivatives of tetrahydro-2H-pyran-4-yl esters.

Scientific Research Applications

Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly in the formation of tetrahydropyran derivatives.

    Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the design of prodrugs that can release active pharmaceutical ingredients upon hydrolysis.

    Material Science: It is used in the development of novel materials with specific properties, such as biodegradable polymers.

Mechanism of Action

The mechanism by which carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester exerts its effects is primarily through its reactivity with nucleophiles. The chloromethyl group is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is harnessed in the design of prodrugs and other functional molecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester
  • Synonyms: Chloromethyl tetrahydro-2H-pyran-4-yl carbonate; MFCD20627620; SCHEMBL6016919 .
  • Molecular Formula : C₇H₁₁ClO₄
  • Molecular Weight : 194.61 g/mol
  • Structure : Combines a tetrahydro-2H-pyran-4-yl ring (oxygen-containing six-membered cyclic ether) with a chloromethyl carbonate ester group.
  • Key Identifiers :
    • SMILES : C1COCCC1OC(=O)OCCl
    • InChIKey : RAMYCVMRCSNXGX-UHFFFAOYSA-N .

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Comparison

Compound Name Molecular Formula Molecular Weight Functional Groups Key Reactivity/Applications Reference
Chloromethyl THP-4-yl carbonate C₇H₁₁ClO₄ 194.61 Chloromethyl carbonate, THP ring Alkylating agent (drug synthesis impurity)
Methyl THP-4-carboxylate C₇H₁₂O₃ 144.17 Methyl ester, THP ring Intermediate for heterocyclic compounds
Tetrahydro-4-(2-pyridinylmethyl)-2H-pyran-4-carboxylic acid C₁₂H₁₅NO₃ 221.25 Pyridine moiety, carboxylic acid Pharmaceutical intermediate (acidic properties)
1-(THP-4-yl)-1H-pyrazole-4-boronic acid pinacol ester C₁₅H₂₃BN₂O₃ 290.17 Boronic ester, THP ring, pyrazole Suzuki coupling reagent
Methyl 2-amino-2-(THP-4-yl)acetate HCl C₈H₁₆ClNO₃ 209.67 Amino ester, THP ring, hydrochloride Chiral building block in drug synthesis
Carbamic acid, N-(THP-2,6-dioxo-4-yl)-, tert-butyl ester C₁₀H₁₅NO₅ 229.23 Carbamate, dioxo-THP ring Intermediate in protease inhibitor synthesis

Key Observations :

  • Alkylating vs. Non-Alkylating Agents: The chloromethyl group in the target compound enables alkylation reactions, distinguishing it from non-chlorinated analogs like methyl THP-4-carboxylate, which serves as a simple ester intermediate .
  • Acid vs. Ester Functionality : Carboxylic acid derivatives (e.g., Tetrahydro-4-(2-pyridinylmethyl)-2H-pyran-4-carboxylic acid) exhibit acidic properties suitable for salt formation, unlike carbonate or carbamate esters .

Physicochemical Properties

Property Chloromethyl THP-4-yl Carbonate Methyl THP-4-carboxylate Carbamic Acid, N-(THP-dioxo-4-yl)-, tert-butyl ester
Water Solubility Low (chlorinated ester) Moderate (polar ester) Low (tert-butyl carbamate)
Boiling Point Not reported ~200°C (est.) Decomposes before boiling
Acid/Base Sensitivity Hydrolyzes under basic conditions Stable in mild conditions Stable in acidic media, hydrolyzes under strong base
Toxicity Higher (chlorine content) Lower Moderate (carbamate group)

Notes:

  • Carbamates (e.g., ) are typically more stable than carbonates but require specific conditions for cleavage .

Biological Activity

Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester is an organic compound characterized by its unique structure, which includes a tetrahydropyran ring and a chloromethyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.

Chemical Structure and Properties

The chemical formula for this compound is C8H13ClO3C_8H_{13}ClO_3. The presence of the chloromethyl group imparts significant electrophilic character to the compound, making it reactive towards nucleophiles.

The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis and nucleophilic substitution reactions. These reactions can lead to the release of active pharmaceutical ingredients (APIs) upon hydrolysis, allowing it to function as a prodrug in medicinal applications.

Potential Pharmacological Applications

Research Findings

  • Hydrolysis Studies : Research indicates that this compound can be hydrolyzed under both acidic and basic conditions. This reaction yields chloromethyl tetrahydro-2H-pyran-4-yl alcohol and carbonic acid, which are biologically relevant compounds .
    ConditionProduct
    Acidic HydrolysisChloromethyl tetrahydro-2H-pyran-4-yl alcohol
    Basic HydrolysisChloromethyl tetrahydro-2H-pyran-4-yl alcohol
  • Nucleophilic Substitution Reactions : The chloromethyl group allows for nucleophilic substitution reactions with various nucleophiles such as amines and thiols. This property has been exploited in synthesizing novel compounds with potential pharmacological effects.

Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with similar compounds:

CompoundStructural FeaturesUnique Aspects
TetrahydropyranLacks chloromethyl and ester functionalitiesSimpler structure without reactive groups
Chloromethyl tetrahydro-2H-pyranSimilar but without the ester groupMore reactive due to the presence of chlorine
Carbonic acid estersSimilar ester functionalitiesVaries widely in reactivity depending on substituents

Q & A

Basic Research Questions

Q. What catalytic systems are optimal for synthesizing carbic acid chloromethyl tetrahydro-2H-pyran-4-yl ester, and how do reaction conditions influence yield?

  • Methodological Answer : One-pot multicomponent reactions using organocatalysts like L-proline or DABCO (1,4-diazabicyclo[2.2.2]octane) are effective. For example, acetylene carboxylic acid esters and α,β-unsaturated nitriles can undergo cyclization in anhydrous solvents (e.g., THF or DCM) at 60–80°C. Catalyst loading (5–10 mol%) and solvent polarity significantly impact regioselectivity and yield. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. How can NMR spectroscopy confirm the structural integrity and purity of this compound?

  • Methodological Answer : Employ 1^1H and 13^{13}C NMR to identify key signals:

  • Chloromethyl group : δ ~4.2–4.5 ppm (singlet for CH2_2Cl).
  • Tetrahydropyran ring : Axial/equatorial protons at δ 3.5–4.0 ppm (coupling patterns indicate ring conformation).
  • Ester carbonyl : 13^{13}C signal at ~155–160 ppm. Compare with tetrahydro-2H-pyran-4-carboxylic acid derivatives (δ 87–89 ppm for C-4) to confirm substitution .

Q. What analytical techniques are suitable for quantifying hydrolytic stability of the chloromethyl ester group?

  • Methodological Answer : Conduct pH-dependent stability studies using HPLC-MS:

  • Acidic conditions (pH 2–4) : Monitor hydrolysis to carboxylic acid via retention time shifts.
  • Basic conditions (pH 8–10) : Track chloride release via ion chromatography.
  • Kinetic analysis : Fit data to first-order kinetics; activation energy calculated via Arrhenius plots .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., ring-opening vs. ester hydrolysis) occur during synthesis, and how can selectivity be improved?

  • Methodological Answer : Competing pathways arise from nucleophilic attack on the chloromethyl group or tetrahydropyran oxygen. To favor ester formation:

  • Use bulky bases (e.g., DIPEA) to minimize ring-opening.
  • Employ low-temperature conditions (−20°C) in polar aprotic solvents (DMF or DMSO).
  • Monitor intermediates via in-situ IR spectroscopy for real-time adjustment .

Q. What computational models predict the stereoelectronic effects of the tetrahydropyran ring on nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states. Key parameters:

  • Ring puckering : Chair vs. boat conformations influence nucleophile accessibility.
  • Electrostatic potential maps : Identify electron-deficient regions (e.g., chloromethyl carbon) for SN2 reactivity .

Q. How can contradictions in mass spectrometry (MS) data (e.g., unexpected adducts or fragmentation) be resolved during characterization?

  • Methodological Answer : Use high-resolution MS (HRMS-ESI/Q-TOF) to distinguish isotopic patterns. For ambiguous peaks:

  • Collision-Induced Dissociation (CID) : Compare fragmentation pathways with synthetic analogs (e.g., methyl tetrahydro-2H-pyran-4-carboxylate, m/z 144.17) .
  • Isotopic labeling : Introduce 13^{13}C at the ester carbonyl to track fragmentation artifacts .

Q. What strategies enable the use of this ester as a precursor for pyranopyrimidine derivatives?

  • Methodological Answer : React with amidines or guanidines under microwave-assisted conditions (120°C, 30 min) to form pyranopyrimidine cores. Key steps:

  • Cyclocondensation : Catalyze with CuI (5 mol%) in DMF.
  • Post-functionalization : Introduce substituents via Suzuki-Miyaura coupling (e.g., aryl boronic acids) .

Q. How can advanced chromatographic techniques separate diastereomers formed during esterification?

  • Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA) with heptane/EtOH (95:5) at 1.0 mL/min. For preparative-scale separation:

  • Simulated Moving Bed (SMB) chromatography : Optimize for baseline resolution (α > 1.2).
  • Dynamic HPLC : Compare enantiomeric excess (ee) using UV/ECD detection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester
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Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester

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